molecular formula C20H22N6OS B2476736 N~4~-(4-methylbenzyl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide CAS No. 1251560-80-1

N~4~-(4-methylbenzyl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide

Cat. No. B2476736
M. Wt: 394.5
InChI Key: HFDLOVHQFIGFGU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antihypertensive Drug Development

Research has led to the discovery of a series of nonpeptide angiotensin II (AII) receptor antagonists, including N-(biphenylylmethyl)imidazoles, which show potent antihypertensive effects upon oral administration. These compounds, such as DuP 753, are in development for treating hypertension, highlighting the potential of related compounds in cardiovascular disease management (Carini et al., 1991).

Anticancer and Antimicrobial Properties

Synthesis of novel derivatives combining pyrimidine with thiazolidinone has been investigated for their antimicrobial and anticancer activity. Some derivatives showed promising results against microbial strains and were more potent than standard drugs like Doxorubicin against certain cancer cell lines (Verma & Verma, 2022).

Antiviral Research

Benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives were synthesized and examined for their inhibitory effects on the replication of ortho- and paramyxoviruses. Some compounds selectively inhibited influenza A virus and respiratory syncytial virus at significantly lower concentrations than their cytotoxic levels, suggesting potential antiviral applications (Golankiewicz et al., 1995).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds derived from visnaginone and khellinone with demonstrated anti-inflammatory and analgesic activities suggests the utility of structurally similar compounds in developing new therapeutic agents. These compounds showed significant COX-2 inhibitory activity and were effective in reducing pain and inflammation (Abu‐Hashem et al., 2020).

Antibacterial and Antifungal Activity

A series of new benzothiazole pyrimidine derivatives exhibited excellent in vitro antibacterial and antifungal activity, surpassing standard drugs. This underscores the potential of related compounds in combating resistant microbial strains (Maddila et al., 2016).

Chemical Synthesis and Modification

Studies on systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) provide insights into drug development strategies, particularly in optimizing pharmacokinetic properties for enhanced drug efficacy (Linton et al., 2011).

Safety And Hazards

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Future Directions

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Please note that without specific information on the compound , this is a general approach and may not apply in all cases. For accurate and detailed information, please consult a reliable scientific database or literature.


properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6OS/c1-15-2-4-16(5-3-15)11-21-20(27)17-12-26(14-24-17)19-10-18(22-13-23-19)25-6-8-28-9-7-25/h2-5,10,12-14H,6-9,11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDLOVHQFIGFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylphenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

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